3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide
Description
3-(4-Bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide is a synthetic acrylamide derivative featuring a 2-cyano-enamide core substituted with a 4-bromo-thiophen-2-yl group and an N-(1-methoxypropan-2-yl) side chain.
Properties
IUPAC Name |
3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-8(6-17-2)15-12(16)9(5-14)3-11-4-10(13)7-18-11/h3-4,7-8H,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOVSSAFPXKBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=CC1=CC(=CS1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring , a cyano group , and a methoxypropanamide moiety , which contribute to its chemical reactivity and biological properties. The presence of the bromine atom on the thiophene ring is significant as it can influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity . For instance, chalcone derivatives containing methoxy groups have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231) and mouse breast cancer cells (Luc-4T1) .
In one study, the introduction of a methoxy group was associated with enhanced cytotoxicity, leading to lower cell viability percentages compared to control compounds. The following table summarizes the effects of related compounds on cell viability:
| Compound | Cell Viability (Luc-4T1) (%) | Cell Viability (MDA-MB-231) (%) |
|---|---|---|
| 3a | 52.5 ± 11.9 | 49.7 ± 12.7 |
| 3b | 64.3 ± 15.6 | 30.9 ± 8.3 |
| 5-FU | 88.5 ± 0.6 | 64.0 ± 11.6 |
These results suggest that modifications in the structure, such as the addition of bromine or methoxy groups, can enhance biological activity against cancer cells.
The mechanism by which this compound exerts its anticancer effects may involve the modulation of apoptotic pathways. Studies have shown that related compounds can induce apoptosis by upregulating pro-apoptotic genes like Bax and downregulating anti-apoptotic genes such as Bcl2 . Molecular docking studies further suggest that these compounds may inhibit key proteins involved in cell survival signaling pathways, including EGFR and cIAP1 .
Anti-inflammatory Activity
In addition to anticancer properties, there is emerging evidence that compounds similar to this compound may possess anti-inflammatory activity. For example, chalcone derivatives have been reported to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammation . The presence of specific functional groups appears crucial for this inhibitory activity.
Case Studies
- Chalcone Derivatives : A study evaluating various chalcone derivatives found that those with methoxy substitutions exhibited significant cytotoxicity against breast cancer cell lines, indicating a potential therapeutic application for similar compounds .
- MPO Inhibition : Another investigation highlighted that certain aminochalcones demonstrated potent inhibition of MPO activity, suggesting potential applications in managing inflammatory conditions .
Comparison with Similar Compounds
Structural and Electronic Variations
- Aromatic Substituents: The 4-bromo-thiophen-2-yl group in the target compound likely enhances electron-withdrawing effects and polarizability compared to naphthalen-2-yl (36a) or morpholinylphenyl (30a). This could influence reactivity in cross-coupling reactions or binding affinity in biological targets .
N-Substituents :
- The 1-methoxypropan-2-yl group in the target compound is less sterically hindered than cyclopenta[b]thiophen-2-yl (36a, 30a) but offers hydrogen-bonding capability via the methoxy group. In contrast, 4-hydroxyphenyl (ACR-3) or 4-fluorophenyl (0725-0054) substituents prioritize electronic modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
